
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Vergleich Mit ähnlichen Verbindungen
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride can be compared with other benzofuran derivatives such as:
2-Methyl-2,3-dihydrobenzofuran: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Studied for its psychoactive properties and potential therapeutic applications.
Amiodarone: An antiarrhythmic agent used in the treatment of cardiac dysrhythmias.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Eigenschaften
Molekularformel |
C9H12ClNO |
---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
N-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-10-8-2-3-9-7(6-8)4-5-11-9;/h2-3,6,10H,4-5H2,1H3;1H |
InChI-Schlüssel |
PPGIQIDMBPZBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)OCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.